5-ethyl-4-fluoro-2-methylaniline
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Overview
Description
5-ethyl-4-fluoro-2-methylaniline: is an aromatic amine compound characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group.
Direct Amination: Another approach is the direct amination of 4-fluoro-2-methyltoluene using ammonia or an amine source under high temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group, which activates the benzene ring towards electrophiles.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted aniline derivatives with various nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Quinones and reduced amine derivatives.
Scientific Research Applications
5-ethyl-4-fluoro-2-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-fluoro-2-methylaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the ethyl group.
5-Bromo-4-fluoro-2-methylaniline: Contains a bromine atom instead of an ethyl group.
4-Fluoro-2-methylaniline: Lacks both the ethyl and bromine groups.
Uniqueness
5-ethyl-4-fluoro-2-methylaniline is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as in the synthesis of tailored pharmaceuticals and materials .
Properties
CAS No. |
1996508-52-1 |
---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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